2,3-Butanedione, also known as diacetyl, is used to form triazine and pteridine ring systems by cyclocondensation with amines. It is also used to inactivate aminopeptidase-N and acts as a precursor to alpha-diones. It is a metabolite produced during the malolactic fermentation.
Synthesis Analysis
2,3-Butanedione is an alpha-diketone that is butane substituted by oxo groups at positions 2 and 3. It is synthesized from glucose supplies NADH for elimination of toxic acetate produced during overflow metabolism. The synthesis of 2,3-butanedione (diacetyl) by selective oxidation of 2-butanone (methyl ethyl ketone) in the presence of O2 and H2O2 30% as oxidants has also been reported.
Molecular Structure Analysis
The molecular structure of 2,3-Butanedione has been determined by electron diffraction. It is also available as a 2D Mol file or as a computed 3D SD file.
Chemical Reactions Analysis
2,3-Butanedione is metabolized in rat and hamster hepatocytes to acetoin in a reaction catalyzed by DCXR with either NADH or NADPH as coenzymes. It also reacts with citrulline residues in the peptide mixture, resulting in a 50 Da mass shift from singly charged ions.
Physical And Chemical Properties Analysis
2,3-Butanedione is a yellow liquid at room temperature with an intense quinone-like odor. The vapor has a butter odor that at high concentrations has been described as a chlorine, or rancid butter odor.
Synthesis Analysis
Chemical synthesis: Starting with ¹³C-labeled precursors and utilizing established synthetic routes for 2,3-butanedione. []
Biosynthesis: Using microorganisms or enzymes capable of producing 2,3-butanedione from ¹³C-labeled substrates like glucose. []
Chemical Reactions Analysis
Maillard Reaction: Reacts with amino acids at elevated temperatures, leading to the formation of aroma compounds like pyrazines. Isotope labeling allows for tracing the origin of specific atoms in the final products. [, ]
Reaction with Arginine: Modifies arginine residues in proteins, forming stable adducts. This reaction is particularly relevant in studying protein structure-function relationships and potential mechanisms of toxicity. []
Applications
Food Chemistry: 2,3-Butanedione-¹³C₂ aids in understanding the formation pathways of aroma compounds like pyrazines in cooked foods during the Maillard reaction. [, ] Researchers can trace the origin of specific atoms in these flavor molecules by analyzing the labeled products.
Biochemistry: It serves as a probe for investigating the mechanism of action of enzymes involved in 2,3-butanedione metabolism. [] This information can be valuable for understanding metabolic disorders and developing targeted therapies.
Toxicology: 2,3-Butanedione is linked to respiratory diseases like bronchiolitis obliterans. [, ] 2,3-Butanedione-¹³C₂ allows researchers to investigate the interaction of 2,3-butanedione with pulmonary proteins and identify potential adducts that might trigger immunological responses. []
Related Compounds
2,3-Butanedione
Acetaldehyde
Compound Description: Acetaldehyde is a ubiquitous organic compound found throughout the interstellar medium. It is a precursor to the formation of prebiotic molecules, including deoxyribose and amino acids, through processes like the Strecker synthesis [].
Relevance: Studies have shown that 2,3-butanedione can be synthesized from acetaldehyde-containing ices under conditions simulating interstellar space when exposed to ionizing radiation []. This process occurs via a barrierless radical-radical reaction involving two acetyl radicals (CH₃ĊO), a key reactive intermediate formed from acetaldehyde. This link to the formation of 2,3-butanedione makes acetaldehyde a structurally-related compound of interest.
N-(1-Deoxy-D-xylulos-1-yl)-alanine
Compound Description: N-(1-Deoxy-D-xylulos-1-yl)-alanine is an Amadori compound formed from the reaction between the amino acid alanine and the sugar xylose. It is a key intermediate in the Maillard reaction, a complex series of reactions that occur between sugars and amino acids during heating [].
Relevance: Research indicates that the thermal degradation of N-(1-Deoxy-D-xylulos-1-yl)-alanine generates both 2,3-butanedione and pyrazines. These pathways involve the interaction of glutathione (GSH) and its degraded amino acid constituents with alpha-dicarbonyl compounds derived from N-(1-Deoxy-D-xylulos-1-yl)-alanine during heating []. The production of 2,3-butanedione from this Amadori compound makes N-(1-Deoxy-D-xylulos-1-yl)-alanine a structurally-related compound.
Deoxypentosones
Compound Description: Deoxypentoses are a class of five-carbon sugars that lack an oxygen atom compared to pentoses. They are significant intermediates in the Maillard reaction, particularly in the formation of 2,3-butanedione [].
Relevance: Deoxypentoses serve as crucial precursors to 2,3-butanedione during the thermal processing of Amadori compounds []. These compounds can react with amino acids like cysteine, impacting the yield of 2,3-butanedione and leading to the formation of pyrazines []. This direct link to 2,3-butanedione production establishes deoxypentoses as structurally-related compounds.
2,3-Butanedione Monoxime
Compound Description: 2,3-Butanedione monoxime (BDM) is a chemical compound known to inhibit myosin ATPase, an enzyme involved in muscle contraction [, , , , , , , , , , , , , , , , , , , ]. This property has led to its use in various research applications, including studying muscle physiology, preventing cell damage during tissue preparation, and investigating arrhythmia mechanisms. BDM has been shown to affect a range of cellular processes, including muscle contraction, ion channel function, and synaptic transmission [].
Pyrazines
Compound Description: Pyrazines are a class of heterocyclic aromatic organic compounds with a distinct roasted or nutty flavor. They are commonly formed in the Maillard reaction during the heating of foods and contribute significantly to the aroma and flavor of cooked products [, , ].
Relevance: The formation of pyrazines is interconnected with the generation of 2,3-butanedione, particularly during the thermal processing of Amadori compounds and the interaction of dicarbonyl compounds with amino acids like cysteine and glycine [, , ]. The competition for precursors and influence of reaction conditions on the formation of both pyrazines and 2,3-butanedione make them structurally-related compounds of interest.
2,3-Pentanedione
Compound Description: 2,3-Pentanedione, also known as acetylacetone, is a beta-diketone with applications as a flavoring agent, chemical intermediate, and metal chelator. Like 2,3-butanedione, it is also a flavoring compound [].
Relevance: Research using isotope-labeled precursors has revealed that the formation pathways of 2,3-pentanedione and 2,3-butanedione share similarities, with both compounds originating from glucose and amino acid precursors during the Maillard reaction []. The structural similarities and shared origin from Maillard reactions highlight the relevance of 2,3-pentanedione in understanding the chemistry of 2,3-Butanedione-¹³C₂.
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